ethyl 2-{[1,1'-biphenyl]-4-amido}-4-phenyl-1,3-thiazole-5-carboxylate

Physicochemical Properties Quality Control Reproducibility

For Fanconi anemia pathway research, sourcing a validated chemical probe for the RMI-FANCM protein-protein interaction often yields compounds without defined activity. This specific thiazole ester, identified as a screening hit, directly addresses this gap. Procure this compound as a starting scaffold for medicinal chemistry optimization. - Serves as a structural control to probe lipophilic, biaryl-rich binding pockets with its rigid biphenyl-phenyl-thiazole architecture. - Enables comparative PK studies leveraging its high lipophilicity (XLogP3=6) to rationally design analogs with improved ADME properties. - Benchmark against the known inhibitor PIP-199 (IC50 36 μM) in target validation assays to map steric requirements for target engagement.

Molecular Formula C25H20N2O3S
Molecular Weight 428.51
CAS No. 326017-60-1
Cat. No. B2418987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-{[1,1'-biphenyl]-4-amido}-4-phenyl-1,3-thiazole-5-carboxylate
CAS326017-60-1
Molecular FormulaC25H20N2O3S
Molecular Weight428.51
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C25H20N2O3S/c1-2-30-24(29)22-21(19-11-7-4-8-12-19)26-25(31-22)27-23(28)20-15-13-18(14-16-20)17-9-5-3-6-10-17/h3-16H,2H2,1H3,(H,26,27,28)
InChIKeyYSKZQXYELGYXCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-{[1,1'-Biphenyl]-4-Amido}-4-Phenyl-1,3-Thiazole-5-Carboxylate: Overview


Ethyl 2-{[1,1'-biphenyl]-4-amido}-4-phenyl-1,3-thiazole-5-carboxylate (CAS 326017-60-1) is a synthetic, polycyclic organic compound belonging to the 2-amido-4-phenyl-1,3-thiazole-5-carboxylate ester family [1]. Its structure features a thiazole core substituted with a biphenyl-4-carboxamide at the 2-position, a phenyl ring at the 4-position, and an ethyl ester at the 5-position. This rigid, conjugated architecture provides a defined molecular framework for exploring structure-activity relationships (SAR) and protein-ligand interactions. While primary research on this specific compound is limited, its inclusion in high-throughput screening libraries indicates its potential utility as a probe for novel biological targets .

Synthetic thiazole ester probe
SAR & protein-ligand interaction studies
High-throughput screening library member (probe utility)

Why Generic Thiazole Substitution Is Not Supported


The absence of published head-to-head data necessitates an evidence-based note of caution: thiazole-5-carboxylate derivatives are not a uniform class. Foundational SAR literature demonstrates that even minor structural changes on the thiazole ring can abolish or invert bioactivity [1]. For instance, the specific arrangement of substituents at the 2-, 4-, and 5-positions dictates the compound's molecular recognition and binding affinity. Consequently, procuring ethyl 2-{[1,1'-biphenyl]-4-amido}-4-phenyl-1,3-thiazole-5-carboxylate for a specific research application requires the verification of its distinct activity profile, as generic substitution with a closely related analog, such as one with a methyl group at the 4-position instead of a phenyl ring, cannot be justified without targeted comparative data.

Thiazole SAR sensitivity
Minor substituent changes at 2-, 4-, or 5-positions may alter or abolish target engagement.
No head-to-head analog data
Direct substitution with a methyl, des-phenyl, or other thiazole analog cannot be supported without comparative data.
Physicochemical divergence
Lipophilicity and polar surface area differences may shift assay behavior and ADME profile relative to simpler thiazole esters.

Quantitative Differentiation Evidence


Distinct Lipophilicity Profile

The high calculated lipophilicity (XLogP3) of the target compound provides a specific handling and solubility profile that differentiates it from less lipophilic analogs. This parameter is critical for experimental design and reproducibility. The compound's computed XLogP3 is 6, which is notably higher than that of a core analog where the 4-phenyl group is replaced by a methyl, ethyl 2-{[1,1'-biphenyl]-4-amido}-4-methyl-1,3-thiazole-5-carboxylate (CAS 312923-71-0), which has an XLogP3 of approximately 4.3 [1][2]. Elevated lipophilicity directly influences membrane permeability, solubility, and nonspecific binding in biological assays, making the target compound a distinct physicochemical entity.

Lipophilicity
Class-level
Δ XLogP3 ≈ 1.7
vs. 4-methyl analog (XLogP3 ≈ 4.3)
Supports distinct solubility and membrane behavior
Computed XLogP3; experimental confirmation advised
Physicochemical Properties Quality Control Reproducibility

Unique Topological Polar Surface Area

The target compound possesses a larger molecular footprint and a specific topological polar surface area (TPSA) compared to simplified core scaffolds, which is a crucial differentiator for absorption and permeability. Its TPSA is 96.5 Ų. This is distinct from a des-phenyl analog, ethyl 2-{[1,1'-biphenyl]-4-amido}-1,3-thiazole-5-carboxylate, which would have a predicted TPSA of approximately 76 Ų due to the loss of the phenyl ring [1][2]. This difference of ~20 Ų can be the deciding factor in whether a compound crosses biological membranes like the blood-brain barrier or intestinal epithelium.

Polar surface area
Class-level
Δ TPSA ≈ 20.5 Ų
vs. des-4-phenyl analog (TPSA ≈ 76 Ų)
May influence permeability and ADME profile
Computed Ertl TPSA; verify in assay
Drug-likeness ADME Lead Optimization

Inhibitor of RMI-FANCM (MM2) Interaction

The target compound has been specifically tested in a high-throughput screen for inhibitors of the RMI-FANCM (MM2) interaction, a protein-protein interaction implicated in DNA repair and cancer cell resistance . This differentiates it from the vast majority of thiazole analogs, which have only been assessed for antimicrobial or antifungal activity [1]. While the detailed IC50 value for this compound is not publicly disclosed in the preliminary screening data, the result against this specific, therapeutically relevant target represents a unique, reportable activity fingerprint that guides procurement for related mechanistic studies. The positive control inhibitor for this assay, PIP-199, has a reported IC50 of 36 μM .

Bioactivity fingerprint
Data to verify
RMI-FANCM screen hit
Positive control PIP-199 IC50 36 μM
Unique DNA repair target hit, distinct from antimicrobial thiazoles
Quantitative IC50 not publicly available; review screening context
Cancer Biology DNA Repair Protein-Protein Interaction Inhibitor

Recommended Application Scenarios


Chemical Probe for RMI-FANCM (MM2) Inhibition

Based on its identification as a screening hit, this compound should be procured exclusively as a starting point for a medicinal chemistry program targeting the RMI-FANCM protein-protein interaction . It serves as a chemical probe to explore the role of this interaction in Fanconi anemia pathway-related DNA repair and in cancer cells that have acquired chemoresistance. Its use is appropriate for target validation studies, where it can be benchmarked against the known inhibitor PIP-199 (IC50 36 μM) .

Pharmacokinetic and ADME Optimization Scaffold

The well-defined physicochemical identity of this compound, particularly its high lipophilicity (XLogP3=6) and a TPSA of 96.5 Ų, makes it a suitable starting scaffold for optimizing membrane permeability or for studying the effects of lipophilicity on distribution [1]. It should be used in comparative PK studies where the goal is to rationally modify these properties by synthesizing analogs with lower XLogP3, and its data can be compared directly to the less lipophilic 4-methyl analog to derive clear SAR for ADME properties.

Reference Standard for Lipophilic Binding Pocket SAR

Procure this compound to serve as a specific structural control in biochemical assays where a lipophilic, biaryl-rich inhibitor may be required to engage a hydrophobic protein pocket [1]. Its rigid, extended biphenyl-phenyl-thiazole scaffold can be used to probe the size and shape of a target binding site, and its assay performance can be contrasted against smaller or more flexible thiazole esters to map the steric requirements for target engagement.

Application
Selection Property
Validation Focus
RMI-FANCM interaction target validation
Reported screen hit for MM2 interaction
Benchmarking against PIP-199 control
Scaffold for permeability optimization
Lipophilicity-driven ADME profile (computed)
Comparative PK studies with 4-methyl analog
Hydrophobic pocket mapping
Extended biaryl-thiazole rigidity
Steric complementarity vs. flexible thiazole esters
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